molecular formula C18H23N5O2S2 B2629759 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 898461-84-2

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Katalognummer: B2629759
CAS-Nummer: 898461-84-2
Molekulargewicht: 405.54
InChI-Schlüssel: IFQZCXDJSQOPBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C18H23N5O2S2 and its molecular weight is 405.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific thiadiazole derivative, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_4\text{OS}

This compound features a thiadiazole ring substituted with a cyclohexylureido group and an o-tolyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of various thiadiazole derivatives. The specific compound in focus has shown promising results in inhibiting the growth of several cancer cell lines.

In Vitro Cytotoxicity

In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values ranging from 0.28 µg/mL to 10 µg/mL have been reported for related compounds.
  • HepG2 (liver cancer) : Similar inhibitory concentrations were observed, indicating broad-spectrum anticancer activity.
  • HCT116 (colon cancer) : Some derivatives showed IC50 values as low as 3.29 µg/mL, suggesting potent activity against this cell line .
CompoundCell LineIC50 (µg/mL)
Compound AMCF-70.28
Compound BHepG20.52
Compound CHCT1163.29
This compound MCF-7TBD

The mechanisms through which thiadiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
  • Inhibition of Tumor Growth : In vivo studies have indicated that these compounds can inhibit tumor growth in xenograft models, demonstrating their potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Modifications to the side chains and functional groups can enhance or diminish their cytotoxic effects:

  • Cyclohexylureido Group : This moiety appears to enhance the compound's interaction with target proteins involved in tumor growth.
  • Aromatic Substituents : The presence of o-tolyl groups has been associated with improved lipophilicity and bioavailability.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • A study involving a series of thiadiazole-based compounds revealed that those with a cyclohexyl substituent exhibited superior activity against MCF-7 and HepG2 cell lines compared to their counterparts lacking this modification .
  • Another investigation highlighted the potential for these compounds to serve as lead candidates for drug development due to their favorable pharmacokinetic profiles and low toxicity in preliminary tests .

Wissenschaftliche Forschungsanwendungen

Thiadiazole derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Activity : Compounds like this one have shown promising results against various bacterial strains.
  • Anti-inflammatory Properties : The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.
  • Anticancer Potential : Studies indicate that thiadiazoles can inhibit enzymes related to cancer proliferation and may interact with specific receptors involved in tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies : Research published in medicinal chemistry journals has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Anticancer Research : A study evaluating the anticancer properties of thiadiazole derivatives found that they effectively inhibited cell growth in various cancer cell lines, suggesting their potential as therapeutic agents in oncology.
  • Inflammation Models : In vivo studies have shown that compounds similar to 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide can reduce markers of inflammation in animal models, indicating their utility in treating inflammatory diseases.

Eigenschaften

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S2/c1-12-7-5-6-10-14(12)20-15(24)11-26-18-23-22-17(27-18)21-16(25)19-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,20,24)(H2,19,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQZCXDJSQOPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.